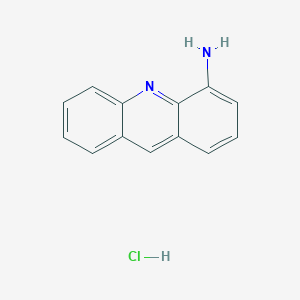

3-(3-Cyano-4-fluorophenyl)-1-propene

説明

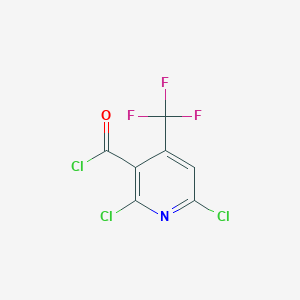

3-(3-Cyano-4-fluorophenyl)-1-propene is a chemical compound with a unique molecular structure that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in various applications, such as organic synthesis, catalytic reactions, and drug development. This compound has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

科学的研究の応用

Antitumor Activity : A study by Naito et al. (2005) synthesized a series of compounds related to 3-(3-Cyano-4-fluorophenyl)-1-propene and evaluated their cytotoxic activity against several tumor cell lines. Notably, the 3-cyano-5-fluorophenyl derivative exhibited potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).

Cyclisation in Organic Synthesis : Houghton, Voyle, and Price (1984) reported on the cyclisation of 3-(2-fluorophenyl)-propanols to chroman using a rhodium catalyst. This study is significant for understanding the chemical behavior and potential applications of fluorophenyl compounds in organic synthesis (Houghton, Voyle, & Price, 1984).

Hydroformylation for Pharmaceutical Building Blocks : Botteghi et al. (1999) discussed the hydroformylation of 1,1-bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene using rhodium catalysts. This process is crucial for producing intermediates used in pharmaceuticals (Botteghi, Paganelli, Marchetti, & Pannocchia, 1999).

Electrochemical Capacitor Applications : Ferraris et al. (1998) investigated electroactive polymers derived from compounds including 3-(4-fluorophenyl)thiophene and their application in electrochemical capacitors. These materials showed promising energy and power densities, indicating their potential in energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Polymerization and Copolymerization : Various studies, including those by Kharas et al. (2016, 2017, 2018, 2019), have explored the synthesis and copolymerization of trisubstituted ethylenes and styrene derivatives. These studies provide insights into the polymerization behaviors and applications of these compounds in materials science (Kharas et al., 2016, 2017, 2018, 2019).

Photoalignment in Liquid Crystal Displays : Hegde et al. (2013) demonstrated the use of prop-2-enoates derived from thiophene in promoting photoalignment of nematic liquid crystals, highlighting potential applications in liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Safety and Hazards

特性

IUPAC Name |

2-fluoro-5-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYCBLWDRUBFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641135 | |

| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943247-49-2 | |

| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)